2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
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Description
2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.6g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a complex organic molecule and its specific targets could be numerous, depending on its structure and functional groups .
Mode of Action
It is known that many similar compounds interact with their targets by forming covalent bonds, disrupting normal cellular functions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it has been found that some similar compounds inhibit the biosynthesis of sphingolipids in certain organisms, leading to severe autotoxicity symptoms . This suggests that the compound might also interfere with lipid metabolism or other related biochemical pathways.
Pharmacokinetics
Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract if ingested, and distributed throughout the body via the bloodstream .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Based on the effects of similar compounds, it could potentially cause changes in cell metabolism, disrupt normal cellular functions, or even lead to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or cofactors present in the environment might be necessary for the compound to exert its effects .
Biological Activity
The compound 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiolo-pyrimidine core linked to a sulfanyl group and an oxolan moiety. The molecular formula is C15H19N3O2S, and its systematic name reflects its intricate architecture.
Research indicates that the biological activity of this compound may be linked to its interaction with various cellular pathways:
- DNA Damage Response : The compound may act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is crucial in the repair of double-strand breaks (DSBs) in DNA. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapeutic agents by impairing their ability to repair DNA damage .
- Cell Cycle Regulation : By modulating the activity of proteins involved in cell cycle progression, such as p53 and MDM2, this compound could influence cell survival and proliferation under genotoxic stress .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially reducing oxidative stress in cells .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Combination Therapy with Radiation : In murine models, compounds targeting DNA-PK have shown enhanced tumor regression when combined with radiation therapy. This suggests that inhibiting DNA repair mechanisms can amplify the effects of conventional treatments .
- In Vitro Studies : Laboratory assays demonstrated that compounds structurally related to the target molecule significantly inhibited cancer cell proliferation by inducing apoptosis in response to DNA damage .
- Pharmacokinetics and Toxicity : Early pharmacokinetic studies indicate favorable absorption and distribution profiles for similar compounds, with manageable toxicity levels observed in preclinical trials .
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-3-8-24-20(26)18-15-7-6-13(2)10-16(15)29-19(18)23-21(24)28-12-17(25)22-11-14-5-4-9-27-14/h3,13-14H,1,4-12H2,2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHJFRQMIPBMPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4CCCO4)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.